1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is a compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and 4-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-[Bis(4-fluorophenyl)methyl]piperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Hydrogenation: The nitro group can be hydrogenated to form an amine group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides, bases like potassium carbonate or sodium hydroxide.
Hydrogenation: Hydrogen gas, Pd/C catalyst.
Major Products Formed
Reduction of Nitro Group: 1-[Bis(4-fluorophenyl)methyl]-4-(4-aminophenyl)piperazine.
Alkylation: N-alkylated derivatives of the piperazine ring.
Acylation: N-acylated derivatives of the piperazine ring.
Scientific Research Applications
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs such as flunarizine and lomerizine, which are calcium channel blockers used to treat migraines.
Biological Studies: The compound’s derivatives are studied for their potential anti-cancer and anti-inflammatory properties.
Chemical Research: It serves as a building block for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine and its derivatives often involves interaction with specific molecular targets such as calcium channels. For example, flunarizine, a derivative, acts as a calcium channel blocker, preventing the influx of calcium ions into cells, which helps in reducing the frequency and severity of migraines .
Comparison with Similar Compounds
Similar Compounds
1-[Bis(4-fluorophenyl)methyl]piperazine: A precursor in the synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine.
Flunarizine: A calcium channel blocker used to treat migraines.
Lomerizine: Another calcium channel blocker with similar applications.
Uniqueness
This compound is unique due to the presence of both bis(4-fluorophenyl)methyl and 4-nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
Properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O2/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)27-15-13-26(14-16-27)21-9-11-22(12-10-21)28(29)30/h1-12,23H,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFXCJOAEITJHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407196 |
Source
|
Record name | 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851472-82-7 |
Source
|
Record name | 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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